2,4,8-Trihydroxy-1-tetralone, cis-(+)-
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Overview
Description
2,4,8-Trihydroxy-1-tetralone, cis-(+)- is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.184 g/mol . It is a tetralone derivative characterized by the presence of three hydroxyl groups at positions 2, 4, and 8 on the tetralone ring . This compound exhibits optical activity due to its defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- typically involves the hydroxylation of 1-tetralone derivatives under controlled conditions . The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like acetone or dichloromethane . The reaction is carried out at low temperatures to ensure the selective formation of the desired hydroxylated product .
Industrial Production Methods
Industrial production of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- may involve large-scale hydroxylation processes using continuous flow reactors . These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product . The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trihydroxy-1-tetralone, cis-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetralone derivatives.
Substitution: Halogenated or alkylated tetralone derivatives.
Scientific Research Applications
2,4,8-Trihydroxy-1-tetralone, cis-(+)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- involves its interaction with specific molecular targets and pathways . The hydroxyl groups on the tetralone ring can form hydrogen bonds with biological molecules, influencing their structure and function . This compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
2,4,8-Trihydroxy-1-tetralone, cis-(+)- can be compared with other similar compounds such as:
2,4,8-Trihydroxy-1-tetralone, cis-(-)-: Similar structure but different optical activity.
2,4,8-Trihydroxy-1-tetralone, racemic: A mixture of both cis-(+)- and cis-(-)- forms.
2,4,8-Trihydroxy-1-tetralone, trans-(+)-: Different stereochemistry compared to the cis form.
The uniqueness of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
524002-48-0 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,4R)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m1/s1 |
InChI Key |
FHAMKLIXDLEUPK-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |
Canonical SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Origin of Product |
United States |
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